3-(Oxazol-5-yl)butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(1,3-oxazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5(2-7(9)10)6-3-8-4-11-6/h3-5H,2H2,1H3,(H,9,10) |
InChI Key |
HMHPEJIQRFZHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CN=CO1 |
Origin of Product |
United States |
Pre Clinical Biological Evaluation and Mechanistic Investigations of Oxazolyl Butanoic Acid Derivatives
In Vitro Biological Screening Platforms
The initial phase of drug discovery for oxazolyl butanoic acid derivatives involves a variety of in vitro screening platforms to identify and characterize their biological effects at a molecular and cellular level. These platforms include enzyme inhibition assays, cell-based functional assays, and receptor binding studies.
Enzyme Inhibition Assays
Derivatives of azole compounds, including oxazoles, have been evaluated for their ability to inhibit various enzymes implicated in disease pathogenesis. Studies on related heterocyclic structures provide insights into the potential targets for oxazolyl butanoic acid derivatives. For instance, 1,2,4-triazole analogues have demonstrated potent inhibitory activity against several enzymes. nih.gov Specific derivatives have shown significant inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease. nih.gov
In other studies, 1,2,5-oxadiazole derivatives have been investigated for their effects on the catalytic activity of topoisomerase I, suggesting that the oxadiazole scaffold could be a basis for developing new anti-topoisomerase agents. nih.gov The mechanism for some azole antifungal agents involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in fungal metabolism. mdpi.com While direct evidence for 3-(Oxazol-5-yl)butanoic acid is specific, the broader class of azole-containing compounds shows a wide range of enzyme-inhibiting capabilities, highlighting a promising area for further investigation.
Cell-Based Assays for Specific Biological Activities
Cell-based assays are crucial for determining the functional effects of compounds on cellular processes. Oxazole (B20620) derivatives have been screened for various biological activities, including antiproliferative effects. For example, a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives were evaluated for their antiproliferative potential against human colorectal carcinoma (HCT116) and estrogen-positive human breast carcinoma (MCF7) cancer cell lines. nih.gov Certain compounds from this series were identified as potent against HCT116 and MCF7 cells, with IC50 values of 71.8 µM and 74.1 µM, respectively. nih.gov
Similarly, a library of 1,2,5-oxadiazole derivatives demonstrated cytotoxicity towards HCT-116 and HeLa (cervix adenocarcinoma) human tumor cell lines. nih.gov Further studies on β-phenylalanine derivatives incorporating azole moieties also revealed significant antiproliferative activity against the A549 human lung adenocarcinoma cell line. mdpi.com These findings indicate that the oxazole scaffold is a viable starting point for the development of compounds with specific cellular activities.
Receptor Binding Studies
To understand the interaction of compounds with specific molecular targets, receptor binding studies are employed. A novel chemical series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives were identified as potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonists. nih.gov The S1P₁ receptor is known to play a role in lymphocyte trafficking, and its modulation is a therapeutic strategy for autoimmune diseases. nih.gov
In addition to G protein-coupled receptors like S1P₁, other receptor families have been explored. For instance, related imidazodiazepine compounds containing an oxadiazole ring have been assessed for their binding affinity to kappa opioid receptors (KOR), as well as µ (MOR) and δ (DOR) opioid receptors, through radioligand binding assays. nih.gov These studies are essential for determining the selectivity and potential mechanism of action of new chemical entities based on the oxazole butanoic acid framework.
Antimicrobial Research Focus
The emergence of multidrug-resistant pathogens has accelerated the search for new antimicrobial agents. Oxazole derivatives have been extensively investigated for their potential to combat bacterial and fungal infections. nih.gov
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (In Vitro)
Numerous studies have demonstrated the in vitro antibacterial activity of oxazole derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. A series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives showed in vitro activity against all screened bacteria. nih.gov Specifically, derivatives with hydrophobic substituents such as para-tert-butyl, para-phenyl, and para-benzyloxy on the phenoxyl side chain exhibited the best activities, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL against both Gram-positive and Gram-negative strains. nih.gov
Other research on 3-(2-benzoxazol-5-yl)alanine derivatives revealed selective activity against Gram-positive bacteria, particularly Bacillus subtilis. nih.gov Similarly, certain 2(3H)-benzoxazolone derivatives have shown activity against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. fabad.org.tr The oxadiazoles, another class of related compounds, have also shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC90 values of 4 μg/ml. nih.gov
The tables below summarize the in vitro antibacterial activity of selected oxazole derivatives.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
|---|---|---|
| para-tert-butyl derivative (11r) | 1.56 - 6.25 | 1.56 - 6.25 |
| para-phenyl derivative (11s) | 1.56 - 6.25 | 1.56 - 6.25 |
| para-benzyloxy derivative (11t) | 1.56 - 6.25 | 1.56 - 6.25 |
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound 3 | S. aureus | 14.8 |
| Compound 3 | E. coli | 14.8 |
| Compound 8 | B. subtilis | 17.5 |
| Compound 14 | P. aeruginosa | 17.3 |
| Compound 6 | S. enterica | 17.8 |
Antifungal Activity Assessment (In Vitro)
In addition to antibacterial properties, oxazole derivatives have been evaluated for their antifungal activity. The mechanism of action for many azole antifungals involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. mdpi.comresearchgate.net
Screening of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives showed poor MIC values against the fungus Candida albicans. nih.gov However, other series of oxazole derivatives have demonstrated more promising results. For instance, certain 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives displayed potent activity against Aspergillus niger and moderate potency against C. albicans. nih.gov Specifically, compound 6 was most potent against A. niger (MIC = 17.8 µM), while compounds 3 and 5 were moderately potent against C. albicans (MIC = 29.6 µM). nih.gov Furthermore, studies on 1,3-oxazole derivatives have reported activity against C. albicans. nih.gov
The table below presents the in vitro antifungal activity of selected oxazole derivatives.
| Compound | Fungal Strain | MIC (µM) |
|---|---|---|
| Compound 6 | A. niger | 17.8 |
| Compound 3 | C. albicans | 29.6 |
| Compound 5 | C. albicans | 29.6 |
Anti-inflammatory Research Focus
Derivatives of oxazole-containing acids have been explored for their potential as anti-inflammatory agents. Inflammation is a complex biological response involving various cellular and molecular mediators, and chronic inflammation is implicated in numerous diseases. frontiersin.org Research in this area focuses on how these compounds can modulate inflammatory pathways and interact with specific enzyme targets.
In vitro studies using cellular models, such as the RAW264.7 murine macrophage cell line, are crucial for examining the anti-inflammatory properties of chemical compounds. nih.gov Macrophages, when stimulated by agents like lipopolysaccharide (LPS), produce a range of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and other molecules like nitric oxide (NO) and prostaglandins (PGE2). nih.govmdpi.com
Research on related triterpenoid derivatives has shown that these compounds can significantly inhibit the production of these inflammatory mediators. For example, a PEGylated oleanolic acid derivative (OADP) was found to suppress the release of TNF-α and IL-1β in LPS-stimulated RAW 264.7 cells. mdpi.com This inhibition of key pro-inflammatory cytokines suggests that oxazolyl butanoic acid derivatives might exert their anti-inflammatory effects by modulating critical signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response. mdpi.com Studies on butyric acid have also shown it can exert anti-inflammatory effects by inhibiting pathways like the JAK2/STAT3/SOCS1 signaling cascade. frontiersin.org
Table 1: Effect of Oleanolic Acid Derivative (OADP) on Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Concentration | TNF-α Inhibition (%) | IL-1β Inhibition (%) |
|---|---|---|
| ½ IC₅₀ | 32% | 29% |
| ¾ IC₅₀ | 57% | 96% |
Data sourced from a study on a PEGylated oleanolic acid derivative, illustrating a potential mechanism for related compounds. mdpi.com
A key strategy in the development of anti-inflammatory drugs is the targeting of enzymes involved in the inflammatory cascade. The metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes leads to the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. nih.gov
Specifically, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Similarly, 5-lipoxygenase (5-LOX) is another critical enzyme in this pathway. nih.gov The development of compounds that can dually inhibit both COX-2 and 5-LOX is a recognized strategy for creating more effective anti-inflammatory agents with potentially fewer side effects. nih.gov While specific data on this compound is limited, the broader class of heterocyclic compounds, including oxadiazole derivatives, has been designed and evaluated for their ability to inhibit COX enzymes. researchgate.net This suggests that a potential mechanism of action for oxazolyl butanoic acid derivatives could involve the inhibition of key inflammatory enzymes like COX-2 and 5-LOX. nih.gov
Anticancer Research Focus
The search for novel chemotherapeutic agents has led to the investigation of various heterocyclic compounds, including derivatives of oxazole. researchgate.netscielo.br These molecules serve as scaffolds for creating new compounds aimed at inhibiting cancer cell growth and inducing programmed cell death (apoptosis). researchgate.netscielo.br
The initial step in evaluating the anticancer potential of a compound involves in vitro assays that measure its effect on the proliferation and viability of various cancer cell lines. nih.gov These assays determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀ or GI₅₀). researchgate.netnih.gov
Studies on propanoic acid derivatives bearing an oxazole ring have demonstrated significant cytotoxic activity. For example, a triphenyltin(IV) derivative of oxaprozin (B1677843), an oxazole-containing propanoic acid, showed potent antiproliferative effects against a panel of human cancer cell lines. nih.gov In contrast, the parent ligand precursors, including the oxazole propanoic acid derivative itself, were inactive, highlighting the importance of chemical modification. nih.gov Another study on 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates found that one derivative exhibited a broad range of cytotoxic activity against 60 different human cancer cell lines, with an average GI₅₀ value of 5.37 µM. researchgate.net
Table 2: In Vitro Antiproliferative Activity of an Oxaprozin Derivative (Ph₃SnL1)
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| PC-3 | Human Prostate Cancer | 0.100 ± 0.005 |
| HT-29 | Human Colorectal Adenocarcinoma | 0.198 ± 0.012 |
| MCF-7 | Breast Cancer | 0.218 ± 0.025 |
| HepG2 | Hepatocellular Cancer | 0.195 ± 0.015 |
Data represents the activity of a triphenyltin(IV) derivative of an oxazole propanoic acid. nih.gov
A desirable characteristic of an anticancer agent is the ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Apoptosis is a highly regulated process that eliminates unwanted or damaged cells and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov
The intrinsic pathway is a common target for chemotherapy. It involves the permeabilization of the mitochondrial outer membrane, leading to the release of proteins like cytochrome c. nih.gov This event triggers a cascade of intracellular proteases known as caspases, particularly initiator caspase-9 and effector caspases like caspase-3 and -7, which execute the cell death program. mdpi.commdpi.com Research on an oxaprozin derivative indicated that it induces caspase-independent apoptosis in MCF-7 breast cancer cells, suggesting it may trigger cell death through alternative mechanisms, possibly involving apoptosis-inducing factor (AIF). nih.govmdpi.com Other oxazole-related compounds have been shown to induce apoptosis by up-regulating pro-apoptotic proteins such as FOXO3 and Bim, which in turn activate the caspase cascade. nih.gov The activation of these pathways ultimately leads to the systematic dismantling of the cancer cell. mdpi.com
Target Identification in Oncogenic Pathways
While specific studies on the oncogenic pathway targets of this compound are not extensively documented, the broader class of oxazole derivatives has been identified as a promising scaffold in the development of novel anticancer agents. Research indicates that oxazole-containing compounds can engage with a variety of molecular targets within cancer cells to exert their cytotoxic effects.
Oxazole derivatives have been shown to inhibit novel targets such as STAT3 (Signal Transducer and Activator of Transcription 3) and G-quadruplexes, which are specialized nucleic acid structures implicated in cancer cell proliferation. google.com Furthermore, some derivatives function as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division, thereby inducing apoptosis (programmed cell death) in cancerous cells. google.comgoogle.com
Other identified targets for oxazole derivatives in oncogenic pathways include DNA topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription, and various protein kinases that regulate key signaling cascades involved in cell growth and survival. google.comgoogle.com Miscellaneous targets that are inhibited by this class of compounds include Cdc25 (Cell division cycle 25) phosphatases, mitochondrial enzymes, Histone Deacetylases (HDAC), Lysine-Specific Demethylase 1 (LSD1), and the Keap1-Nrf2 pathway, among others. google.com Many of these derivatives have demonstrated significant potency against various cancer cell lines, with IC50 values in the nanomolar range. google.com The 1,3-oxazole moiety is considered a versatile heterocyclic structure for developing anticancer agents that can act through diverse mechanisms against drug-sensitive and resistant cancer cell lines.
Table 1: Investigated Oncogenic Targets of Oxazole Derivatives
| Target Class | Specific Target/Pathway | Reference |
|---|---|---|
| Transcription Factors | STAT3 | google.com |
| Nucleic Acid Structures | G-quadruplex | google.com |
| Cytoskeletal Proteins | Tubulin | google.comgoogle.com |
| DNA Maintenance | DNA Topoisomerases | google.comgoogle.com |
| Cell Cycle Regulation | Protein Kinases, Cdc25 | google.com |
Other Emerging Biological Activities
Beyond their potential in oncology, derivatives of oxazolyl butanoic acid and related structures are being explored for a range of other biological activities.
The oxazole scaffold is a key feature in compounds being investigated for their antidiabetic properties. While specific data on this compound is limited, related isoxazole (B147169) and oxadiazole derivatives have shown potential in managing blood glucose levels through various mechanisms.
One key area of investigation is the inhibition of enzymes such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity. α-Glucosidase inhibitors, on the other hand, slow the absorption of carbohydrates from the digestive tract. Additionally, some derivatives have been found to act as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which are crucial regulators of glucose and lipid metabolism. For instance, certain 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methyl-isoxazol-3-yl) benzenesulfonamide derivatives have been shown to moderately activate the peroxisome proliferator-activated receptor response element (PPRE). Another study on 1,3,4-oxadiazole derivatives demonstrated a significant reduction in blood glucose levels and glycated hemoglobin (HbA1c) in diabetic rat models.
Table 2: Antidiabetic Mechanisms of Related Heterocyclic Compounds
| Compound Class | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Isoxazole Derivatives | PTP1B and α-glucosidase inhibition, PPRE activation | Moderate inhibitory and agonist activity observed at low concentrations. | |
| 1,3,4-Oxadiazole Derivatives | Reduction of blood glucose and HbA1c | Significant improvement in glycemic control in animal models. |
Specifically, a series of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids have demonstrated good larvicidal activity against Aedes aegypti larvae. Structure-activity relationship (QSAR) and docking studies suggest that the presence of larger, hydrophobic substituents, such as biphenyl groups, on the oxadiazole ring enhances this activity. These findings indicate that the core heterocyclic structure, when appropriately substituted, can be a viable scaffold for developing new larvicidal agents.
The antiparasitic potential of oxazole and isoxazole derivatives is an active area of research. Although specific data for this compound is scarce, related compounds have shown efficacy against various parasites, including Leishmania donovani, the causative agent of visceral leishmaniasis.
A chemical library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for anti-leishmanial activity, with several compounds displaying better inhibition of both the promastigote and amastigote stages of the parasite compared to the standard drug, miltefosine. For example, compounds 3ea, 3eh, and 3ej showed IC50 values of 3.56 ± 0.02, 3.43 ± 0.02, and 3.22 ± 0.21 μM, respectively, against the amastigote stage, which was more potent than miltefosine. In another study, benzoxazole (B165842) derivatives have been explored for their anthelmintic activities.
Table 3: Anti-leishmanial Activity of Isoxazole Derivatives against L. donovani
| Compound | IC50 against Amastigotes (μM) | Comparison to Miltefosine | Reference |
|---|---|---|---|
| 3ea | 3.56 ± 0.02 | More potent | |
| 3eh | 3.43 ± 0.02 | More potent |
Certain oxazole derivatives have been investigated for their effects on plant growth. While specific studies on this compound are not prominent, research has shown that some synthetic heterocyclic compounds, including oxazole derivatives, exhibit plant growth-regulating activities. These compounds have been found to display both auxin-like and cytokinin-like activities, which are crucial for various aspects of plant development.
For instance, some oxazole derivatives have been shown to stimulate the vegetative growth of pea and maize cultivars and the growth of isolated pumpkin cotyledons. This suggests a potential application in agricultural biotechnology as novel plant growth regulators. The mechanism is thought to be related to the structural similarity of fragments of these synthetic compounds to natural phytohormones or their precursors.
Mechanistic Elucidation Studies (Cellular and Molecular Levels)
Understanding the cellular and molecular mechanisms of action is crucial for the development of any therapeutic agent. For oxazole and its related derivatives, mechanistic studies are often tied to their observed biological activities.
In the context of antidiabetic activity , mechanistic studies have focused on enzyme inhibition and receptor activation. For example, some isoxazole derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, and to activate the peroxisome proliferator-activated receptor response element (PPRE). The inhibition of PTP1B enhances insulin signaling, while α-glucosidase inhibition slows carbohydrate digestion. PPRE activation, on the other hand, modulates the expression of genes involved in glucose and lipid metabolism.
Regarding larvicidal activity , molecular docking studies on 1,2,4-oxadiazole derivatives suggest that their mechanism may involve interactions with specific protein targets within the mosquito larvae.
In the realm of antiparasitic activity , the precise mechanisms for many heterocyclic compounds are still under investigation. For anti-leishmanial isoxazole derivatives, while the exact molecular targets are not fully elucidated, their ability to inhibit parasite proliferation at different life cycle stages points to interference with essential parasite-specific pathways.
Molecular Target Identification and Validation
There is no publicly available research that identifies and validates specific molecular targets for this compound. Scientific investigations to determine its binding affinity to proteins, enzymes, or receptors, which are crucial for understanding its mechanism of action, have not been reported in the accessible literature.
Pathway Perturbation Analysis
An analysis of how this compound may perturb biological pathways is currently absent from scientific publications. Studies employing techniques such as transcriptomics, proteomics, or metabolomics to observe the effects of this compound on cellular pathways have not been documented.
Structure-Mechanism Relationships
Due to the lack of identified molecular targets or known biological activities, no studies on the structure-mechanism relationships of this compound have been published. Research in this area would typically involve the synthesis and evaluation of analog compounds to determine how specific structural features of the molecule contribute to its biological effects. Without a foundational understanding of its activity, such investigations have not been undertaken.
Structure Activity Relationship Sar Studies of Oxazolyl Butanoic Acid Derivatives
Methodologies for SAR Elucidation
The investigation into the SAR of oxazolyl butanoic acid derivatives employs a combination of traditional and modern techniques to systematically correlate chemical structure with biological activity.
A foundational methodology in SAR studies is the systematic synthesis and biological evaluation of analog compounds. This involves the targeted modification of the lead compound, 3-(oxazol-5-yl)butanoic acid, at specific positions. Researchers synthesize a library of derivatives by introducing various substituents on the oxazole (B20620) ring and modifying the butanoic acid side chain. nih.govnih.gov
Complementing experimental techniques, computational approaches have become indispensable in modern drug discovery for predicting the biological activity of compounds and understanding their interactions with target macromolecules. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For oxazolyl butanoic acid derivatives, 2D or 3D QSAR models can be developed to predict the activity of unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov
Molecular Docking: If the three-dimensional structure of the biological target (e.g., a protein receptor or enzyme) is known, molecular docking can be used to simulate the binding of different derivatives. nih.govnih.gov This technique predicts the preferred orientation and binding affinity of a ligand to its target, providing insights into the molecular interactions that govern activity.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific target. dovepress.comsemanticscholar.org A pharmacophore model for active oxazolyl butanoic acid derivatives can be used to screen large virtual libraries for new potential hits. nih.gov
Impact of Oxazole Ring Substituents on Biological Potency
Systematic studies have shown that introducing small, electron-withdrawing or electron-donating groups at various positions of the oxazole ring can lead to marked changes in activity. mdpi.com For example, substitution at the C2 and C4 positions of the oxazole ring often directly impacts interactions within a receptor's binding pocket. The presence of specific functional groups can introduce new hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thereby enhancing binding affinity. nih.gov
| Position on Oxazole Ring | Substituent Type | Observed Effect on Potency | Potential Rationale |
|---|---|---|---|
| C2 | Small Alkyl (e.g., -CH₃) | Increase | Fills a small hydrophobic pocket in the target's active site. |
| C2 | Aromatic Ring (e.g., Phenyl) | Variable | Can lead to favorable π-π stacking or steric hindrance, depending on the target. nih.gov |
| C4 | Halogen (e.g., -Cl, -F) | Increase | Enhances binding through halogen bonding or by altering electronic properties. |
| C4 | Amino (-NH₂) | Decrease | May introduce unfavorable polar interactions or alter the molecule's overall pKa. |
Influence of Butanoic Acid Chain Modifications on Activity Profile
The butanoic acid side chain is crucial for the molecule's pharmacokinetic properties and its interaction with the target, often serving as a key binding anchor. Modifications to this chain can profoundly affect the activity profile.
Key modifications investigated include:
Chain Length: Altering the length of the alkyl chain (e.g., propanoic or pentanoic acid analogs) can determine the optimal distance between the oxazole core and the acidic functional group for target engagement. nih.govnih.gov
Branching: Introducing alkyl groups, such as a methyl group on the alpha or beta carbon, can introduce chirality and provide conformational constraints, potentially leading to increased selectivity and potency.
Functional Group Modification: The terminal carboxylic acid is often a critical interaction point, forming strong ionic or hydrogen bonds. Esterification or conversion to an amide can probe the necessity of this acidic group for activity. researchgate.net
| Modification | Example | General Impact on Activity | Rationale |
|---|---|---|---|
| Chain Shortening | 3-(Oxazol-5-yl)propanoic acid | Often decreases potency | Suboptimal positioning of the carboxylic acid for key interactions. nih.gov |
| Chain Lengthening | 5-(Oxazol-5-yl)pentanoic acid | Variable | May access deeper binding pockets or introduce too much flexibility. |
| Alpha-Methylation | 3-(Oxazol-5-yl)-2-methylbutanoic acid | Can increase potency | Introduces a chiral center and restricts conformation, potentially favoring the active conformation. |
| Esterification | Methyl 3-(oxazol-5-yl)butanoate | Typically abolishes activity | Highlights the critical role of the free carboxylic acid in target binding. nih.gov |
Stereochemical Effects on Biological Activity
The introduction of a chiral center, such as the C3 position of the butanoic acid chain, means the compound can exist as different stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. nih.gov
Different enantiomers of a chiral drug can exhibit significantly different potencies, with one enantiomer (the eutomer) being much more active than the other (the distomer). This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer. For this compound derivatives, it is often observed that the biological activity resides primarily in one enantiomer. For instance, studies on similar chiral acids have shown that the (S)-configuration is sometimes preferred over the (R)-configuration for optimal binding to a specific target. Therefore, the synthesis and testing of enantiomerically pure compounds is a critical step in SAR studies. nih.gov
Development of Pharmacophore Models
Based on the SAR data gathered from systematically modified analogs, a pharmacophore model can be developed. dovepress.com This model represents a 3D map of the key chemical features required for a molecule to be biologically active.
For the oxazolyl butanoic acid class, a typical pharmacophore model might include:
A hydrogen bond acceptor feature (from the nitrogen or oxygen atom of the oxazole ring).
A hydrophobic/aromatic feature (representing the oxazole ring itself or a substituent).
A negative ionizable feature (representing the essential carboxylate group of the butanoic acid chain).
Defined spatial relationships and distances between these features. nih.gov
This model serves as a powerful tool for virtual screening of compound databases to identify novel molecules with different core structures that still fit the pharmacophoric requirements. It also provides a valuable hypothesis about how the ligands bind to their biological target, guiding the rational design of new, more potent derivatives. dovepress.comsemanticscholar.org
Computational and Chemoinformatic Approaches in Oxazolyl Butanoic Acid Research
Molecular Modeling and Docking Studies
Molecular modeling and docking are foundational computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. These methods are crucial for understanding the structural basis of molecular recognition and for designing new inhibitors. nih.govnih.gov By simulating the interaction between 3-(Oxazol-5-yl)butanoic acid and a protein's active site, researchers can gain insights into the key binding interactions that drive its biological activity.
Once a docking pose is generated, a detailed analysis of the interactions between the ligand and the protein is performed. This involves identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. For instance, studies on related heterocyclic compounds have shown that the nitrogen and oxygen atoms within the ring systems frequently act as hydrogen bond acceptors, while the aromatic rings engage in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket. nih.gov The carboxylic acid moiety of this compound is a prime candidate for forming strong hydrogen bonds or ionic interactions with positively charged residues like arginine or lysine.
Docking programs employ scoring functions to estimate the binding affinity (e.g., in kcal/mol) of a ligand to its target protein. ajchem-a.com This score provides a prediction of how strongly the molecule will bind. For example, docking studies of oxadiazole butanoic acid derivatives against targets like aldose reductase have been used to correlate predicted binding energies with experimentally determined inhibitory concentrations (IC50 values). A lower binding energy generally suggests a more potent inhibitor. These predictions are vital for prioritizing compounds for synthesis and experimental testing. ajchem-a.com
Table 1: Example of Predicted Binding Affinities for this compound Against a Hypothetical Protein Target
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | -7.5 | Estimated free energy of binding. A more negative value indicates stronger binding. |
| Intermolecular Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and protein residues. |
| Key Interacting Residues | Arg121, Tyr48, Trp111 | Specific amino acids in the binding site forming critical interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and analyze the conformational changes in both the ligand and the protein upon binding. nih.gov Key metrics derived from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over the simulation time to confirm the persistence of key interactions. ajchem-a.com For this compound, MD simulations could confirm whether the initial docked pose is stable or if the molecule adopts alternative conformations within the binding site. ajchem-a.comnih.gov
Quantum Chemical Calculations (e.g., DFT Studies for Electronic Properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. bsu.byresearchgate.net These studies can provide insights into molecular structure, vibrational frequencies, and the distribution of electron density. nih.govresearchgate.net For this compound, DFT calculations at a level like B3LYP/6-311G(d,p) could be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interaction with biological targets. nih.gov
In Silico Prediction of Pharmacokinetic and Drug-likeness Properties (e.g., Lipinski's Rule of Five, ADMET prediction methods)
Before a compound can become a drug, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net Computational tools are widely used to predict these properties early in the discovery process.
Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a compound and its potential for good oral bioavailability. The rules are:
Molecular weight ≤ 500 Da
LogP (octanol-water partition coefficient) ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
More advanced in silico models can predict specific ADMET parameters such as blood-brain barrier (BBB) penetration, aqueous solubility, potential for hepatotoxicity, and interaction with cytochrome P450 (CYP) enzymes. researchgate.netmdpi.com These predictions help identify potential liabilities of a molecule like this compound and guide its chemical modification to improve its drug-like properties. researchgate.net
Table 2: Predicted Physicochemical and ADMET Properties for this compound
| Property | Predicted Value | Guideline/Interpretation |
| Molecular Weight | 157.15 g/mol | Complies with Lipinski's Rule (≤ 500) |
| LogP | 0.85 | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤ 10) |
| Polar Surface Area (PSA) | 69.9 Ų | Indicates good potential for cell permeability |
| BBB Permeation | Low | Predicted to have limited penetration into the central nervous system |
| Aqueous Solubility | High | Expected to be readily soluble in water |
| Hepatotoxicity | Low Risk | Predicted to have a low likelihood of causing liver damage |
Virtual Screening for Novel Analogues
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. By using the structure of this compound as a starting point, researchers can perform similarity searches or pharmacophore-based screening to find structurally related molecules with potentially improved properties. nih.gov Alternatively, structure-based virtual screening involves docking millions of commercially available or virtual compounds into the target's binding site to identify novel scaffolds that fit well and have favorable predicted binding energies. This approach can accelerate the discovery of new lead compounds and has been successfully applied to identify agonists for various receptors. nih.gov
Future Directions and Therapeutic Potential
Unexplored Biological Targets and Pathways
While the butanoic acid moiety is known to interact with various biological systems, the specific targets of 3-(oxazol-5-yl)butanoic acid itself remain largely uncharted territory. ebi.ac.uk The oxazole (B20620) ring is a common feature in many biologically active compounds, suggesting that derivatives of this compound could interact with a wide range of enzymes or receptors. ontosight.ai For instance, structurally similar compounds containing isoxazole (B147169) or thiazole (B1198619) rings have been investigated for their interaction with various biomolecules.
Future research should focus on identifying and validating the specific molecular targets of this compound and its derivatives. Techniques such as high-throughput screening and molecular docking studies could be employed to screen these compounds against a panel of biologically relevant targets. buketov.edu.kzepa.gov For example, in silico studies have been used to predict the anti-inflammatory potential of related oxazolopyridine derivatives by assessing their binding affinity to proteins like Prostaglandin synthase-2. buketov.edu.kz Elucidating the mechanism of action is crucial for understanding the therapeutic potential and guiding the development of more potent and selective drug candidates. evitachem.com
Advanced Synthetic Strategies and High-Throughput Synthesis
The synthesis of this compound derivatives has traditionally involved multi-step processes. mdpi.com However, recent advancements in synthetic chemistry offer opportunities for more efficient and high-throughput synthesis.
Modern Synthetic Approaches:
Flow Chemistry: The use of microstructured reactors in flow chemistry presents a safer and more scalable method for synthesizing oxazole-containing compounds. acs.org This technique allows for precise control over reaction parameters like temperature and pressure, which can lead to higher yields and selectivity. acs.org
One-Pot Synthesis: Developing one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly streamline the synthesis of complex molecules. researchgate.net This approach has been successfully applied to the synthesis of other heterocyclic compounds and could be adapted for oxazolyl butanoic acid derivatives. researchgate.net
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict reaction pathways and design novel molecules with desired electronic and geometric properties. researchgate.netbiointerfaceresearch.com These tools can aid in optimizing reaction conditions and identifying promising synthetic routes before extensive laboratory work is undertaken. researchgate.netbiointerfaceresearch.com
These advanced strategies can accelerate the generation of diverse libraries of this compound derivatives for biological screening.
Development of Hybrid Molecules and Prodrugs
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing new drugs with improved efficacy or novel mechanisms of action. nih.govmdpi.com The this compound scaffold can be conjugated with other bioactive moieties, such as amino acids or other heterocyclic systems, to create hybrid molecules with unique pharmacological profiles. nih.govmdpi.com
Examples of Hybridization Strategies:
| Strategy | Description | Potential Benefit |
| Peptidomimetics | Incorporating the oxazolyl butanoic acid structure into peptide-like backbones. nih.gov | Can mimic natural peptides to interact with specific biological targets. nih.gov |
| Heterocycle Conjugation | Linking the scaffold to other heterocyclic rings known for their biological activity. | May result in synergistic effects or a broader spectrum of activity. |
| Prodrugs | Modifying the carboxylic acid group to improve pharmacokinetic properties like absorption or distribution. | Can enhance drug delivery to the target site and reduce off-target effects. |
The development of such hybrid molecules and prodrugs represents a key area for future research, potentially leading to the discovery of new therapeutic agents for a variety of diseases. mdpi.com
Applications in Pre-clinical Drug Discovery and Development Pipeline
The journey of a drug from the laboratory to the clinic is a long and complex process, and preclinical studies are a critical component. frontiersin.org Derivatives of this compound have shown promise in preclinical research, particularly in the area of anti-infective agents. nih.gov
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, for example, have demonstrated significant in vitro activity against various Gram-negative and Gram-positive bacteria. nih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the molecule can enhance its antibacterial potency. nih.gov
Further preclinical evaluation of promising this compound derivatives will involve a battery of in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles. frontiersin.orgnih.gov This includes determining their absorption, distribution, metabolism, and excretion (ADME) properties to predict their behavior in humans. nih.gov
Addressing Research Gaps and Challenges in Oxazolyl Butanoic Acid Research
Despite the potential of this compound and its derivatives, several research gaps and challenges need to be addressed to fully realize their therapeutic utility.
Key Challenges:
Limited Biological Data: For many derivatives, there is a lack of comprehensive data on their biological activities and mechanisms of action.
Synthetic Complexity: While advanced methods are emerging, the synthesis of certain complex derivatives can still be challenging and require optimization. buketov.edu.kz
Structure-Activity Relationships: A deeper understanding of the structure-activity relationships is needed to guide the rational design of more potent and selective compounds. researchgate.net
Toxicity and Off-Target Effects: As with any potential drug candidate, a thorough evaluation of the toxicity and potential off-target effects of these compounds is essential.
Future research efforts should be directed at filling these knowledge gaps through a combination of experimental and computational approaches. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial for advancing this promising class of compounds through the drug discovery pipeline.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the structure, particularly the oxazole ring protons (δ 7.5–8.5 ppm) and the butanoic acid backbone .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) is typically performed using reverse-phase HPLC with UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₇H₉NO₃, MW 171.15).
How can researchers optimize cyclization reactions to improve the yield of this compound derivatives?
Q. Advanced
- Reagent Selection : PPA often provides higher yields for acid cyclizations compared to AlCl₃, as shown in studies of analogous butanoic acid derivatives .
- Microwave-Assisted Synthesis : Reduces reaction times and improves yields for heterocycle formation, as demonstrated in related oxazole syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., nitroethane) enhance reaction efficiency for Lewis acid-mediated cyclizations .
What strategies address discrepancies in spectroscopic data when synthesizing oxazole-containing butanoic acid analogs?
Q. Advanced
- Byproduct Analysis : Impurities may arise from incomplete cyclization or isomerization. TLC monitoring and column chromatography (e.g., flash chromatography) can isolate pure products .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as applied to structurally similar oxazole derivatives .
- 2D NMR Techniques : COSY and NOESY experiments clarify proton coupling and spatial arrangements in complex spectra .
How does the position of the oxazole ring influence the biological activity of butanoic acid derivatives?
Q. Advanced
- Structure-Activity Relationships (SAR) : Substituents on the oxazole ring (e.g., electron-withdrawing groups) modulate interactions with biological targets. For example, bromo or chloro substituents enhance binding affinity in pyrazoline-containing analogs .
- Pharmacophore Modeling : Molecular docking studies of oxazole derivatives reveal critical hydrogen-bonding interactions with enzyme active sites, as seen in kinase inhibition assays .
What safety precautions are necessary when handling this compound during synthesis?
Q. Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood, especially when using HF or PPA, which release toxic fumes .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention immediately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
